9-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)thioxanthen-9-ol
Overview
Description
9-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)thioxanthen-9-ol: is a complex organic compound that belongs to the thioxanthene family. This compound is characterized by the presence of a trifluoromethyl group and a dimethylamino propyl side chain. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. The unique structural features of this compound make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)thioxanthen-9-ol typically involves multiple steps:
Formation of the Thioxanthene Core: The initial step involves the synthesis of the thioxanthene core. This can be achieved through the cyclization of appropriate diaryl sulfides under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Attachment of the Dimethylamino Propyl Side Chain: The final step involves the alkylation of the thioxanthene core with 3-(dimethylamino)propyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trifluoromethyl group or the aromatic ring, potentially leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Functionalized thioxanthene derivatives with various substituents on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 9-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)thioxanthen-9-ol is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
The compound’s biological activity is of interest in the study of receptor-ligand interactions, particularly in the context of neurotransmitter systems. It serves as a model compound for understanding the binding and activity of thioxanthene derivatives.
Medicine
In medicine, derivatives of this compound are explored for their potential antipsychotic and antidepressant properties. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance characteristics of these materials.
Mechanism of Action
The mechanism of action of 9-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)thioxanthen-9-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing neurotransmission pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 9-(3-(Dimethylamino)propyl)-9H-thioxanthen-9-ol
- 3-Chloro-9-(3-(dimethylamino)propyl)-9H-thioxanthen-9-ol
- 9-(3-(Dimethylamino)propyl)-2-methylthioxanthen-9-ol
Uniqueness
Compared to similar compounds, 9-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)thioxanthen-9-ol stands out due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s pharmacokinetic properties, including its metabolic stability and ability to cross biological membranes. Additionally, the trifluoromethyl group can influence the compound’s binding affinity to molecular targets, potentially leading to improved therapeutic efficacy.
Properties
IUPAC Name |
9-[3-(dimethylamino)propyl]-2-(trifluoromethyl)thioxanthen-9-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NOS/c1-23(2)11-5-10-18(24)14-6-3-4-7-16(14)25-17-9-8-13(12-15(17)18)19(20,21)22/h3-4,6-9,12,24H,5,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIVUCLTMDQHOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NOS | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946061 | |
Record name | 9-[3-(Dimethylamino)propyl]-2-(trifluoromethyl)-9H-thioxanthen-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2340-57-0 | |
Record name | 9-[3-(Dimethylamino)propyl]-2-(trifluoromethyl)-9H-thioxanthen-9-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2340-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)thioxanthen-9-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002340570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-[3-(Dimethylamino)propyl]-2-(trifluoromethyl)-9H-thioxanthen-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-[3-(dimethylamino)propyl]-2-(trifluoromethyl)thioxanthen-9-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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